3,5-Dimethoxy-4-hydroxybenzhydrazide
Overview
Description
3,5-Dimethoxy-4-hydroxybenzhydrazide is a chemical compound with the molecular formula C9H12N2O4 . It has an average mass of 212.203 Da and a monoisotopic mass of 212.079712 Da .
Molecular Structure Analysis
The IUPAC Standard InChI for 3,5-Dimethoxy-4-hydroxybenzhydrazide is InChI=1S/C9H12N2O4/c1-14-6-3-5 (9 (13)11-10)4-7 (15-2)8 (6)12/h3-4,12H,10H2,1-2H3, (H,11,13) . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethoxy-4-hydroxybenzhydrazide include a molecular weight of 212.2026 . The compound has a density of 1.335, a melting point of 156-157°C, a boiling point of 379.5°C at 760mmHg, and a refractive index of 1.575 . The compound also has a precise quality of 212.08000, a PSA of 93.81000, and a logP of 1.10410 .Scientific Research Applications
Application in Solid Phase Microextraction : A study used 4-hydroxybenzhydrazide for constructing covalent organic frameworks (COFs), which were then employed as solid phase microextraction (SPME) coatings. This enhanced the extraction efficiency towards phthalate esters in water samples (Guo et al., 2019).
Anti-Sickling, Analgesic, and Anti-Inflammatory Properties : Research has shown that 3,5-dimethoxy-4-hydroxybenzoic acid, closely related to the compound , exhibits significant anti-sickling properties on hemoglobin S, as well as analgesic and anti-inflammatory activities. This suggests its potential value in managing sickle cell disease (Gamaniel et al., 2000).
Bioelectrocatalytic Oxygen Reduction : A study reported the creation of a voltammetrically stable water-insoluble electrode modified with syringaldazine, a derivative of 3,5-dimethoxy-4-hydroxybenzaldehydrazine. This electrode showed catalytic activity towards dioxygen reduction, which is pH dependent (Nogala et al., 2007).
Theoretical Studies on Vibration Frequencies : The vibrational frequencies and structure of 4-hydroxybenzhydrazide have been studied theoretically to understand the differences observed in experimental and computational values, indicating the significance of intermolecular interactions (Li et al., 2013).
Synthesis of Novel Compounds : Various studies have explored the synthesis of new compounds using derivatives of 4-hydroxybenzhydrazide, indicating its role as a versatile precursor in organic synthesis. This includes the preparation of 1,3,5-trisubstituted pyrazoline derivatives and their evaluation for antibacterial activity (Raguraman & Santhi, 2014).
Application in Solid-Phase Peptide Synthesis : The compound has been utilized in the synthesis of Rink's polymer, a component in solid-phase peptide synthesis (Váradi et al., 2009).
Safety and Hazards
When handling 3,5-Dimethoxy-4-hydroxybenzhydrazide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethoxy-4-hydroxybenzhydrazide is laccase , a copper-containing enzyme . Laccase plays a crucial role in various biochemical processes, particularly in the activity of plant pathogens .
Mode of Action
3,5-Dimethoxy-4-hydroxybenzhydrazide interacts with laccase, inhibiting its function . The compound’s structure, specifically the E configuration of the imine CH=N double bond, contributes to its inhibitory action .
Biochemical Pathways
The inhibition of laccase by 3,5-Dimethoxy-4-hydroxybenzhydrazide affects the enzyme’s associated biochemical pathways . This can lead to a reduction in the activity of plant pathogens that produce laccase .
Result of Action
The molecular and cellular effects of 3,5-Dimethoxy-4-hydroxybenzhydrazide’s action primarily involve the inhibition of laccase . This can potentially reduce the activity of plant pathogens, thereby influencing various biochemical processes .
properties
IUPAC Name |
4-hydroxy-3,5-dimethoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-14-6-3-5(9(13)11-10)4-7(15-2)8(6)12/h3-4,12H,10H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZAAANGIPRVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162667 | |
Record name | 4-Hydroxy-3,5-dimethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-4-hydroxybenzhydrazide | |
CAS RN |
1443-76-1 | |
Record name | 4-Hydroxy-3,5-dimethoxybenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-dimethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1443-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3,5-dimethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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